molecular formula C9H6BrF3O2 B13636104 5-Bromo-8-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine

5-Bromo-8-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine

Cat. No.: B13636104
M. Wt: 283.04 g/mol
InChI Key: UECSBGIWICLDCD-UHFFFAOYSA-N
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Description

5-Bromo-8-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine is a chemical compound known for its unique structure and properties. This compound features a bromine atom and a trifluoromethyl group attached to a benzodioxine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of strong acids and brominating agents such as N-bromosuccinimide (NBS) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions conducted under stringent conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

5-Bromo-8-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-8-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-8-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine is unique due to its benzodioxine ring structure, which distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H6BrF3O2

Molecular Weight

283.04 g/mol

IUPAC Name

5-bromo-8-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C9H6BrF3O2/c10-6-2-1-5(9(11,12)13)7-8(6)15-4-3-14-7/h1-2H,3-4H2

InChI Key

UECSBGIWICLDCD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC(=C2O1)C(F)(F)F)Br

Origin of Product

United States

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